ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate
Brand Name: Vulcanchem
CAS No.: 2197063-08-2
VCID: VC2779094
InChI: InChI=1S/C12H13N3O3/c1-2-18-11(16)7-9-3-5-10(6-4-9)15-8-13-14-12(15)17/h3-6,8H,2,7H2,1H3,(H,14,17)
SMILES: CCOC(=O)CC1=CC=C(C=C1)N2C=NNC2=O
Molecular Formula: C12H13N3O3
Molecular Weight: 247.25 g/mol

ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate

CAS No.: 2197063-08-2

Cat. No.: VC2779094

Molecular Formula: C12H13N3O3

Molecular Weight: 247.25 g/mol

* For research use only. Not for human or veterinary use.

ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate - 2197063-08-2

Specification

CAS No. 2197063-08-2
Molecular Formula C12H13N3O3
Molecular Weight 247.25 g/mol
IUPAC Name ethyl 2-[4-(5-oxo-1H-1,2,4-triazol-4-yl)phenyl]acetate
Standard InChI InChI=1S/C12H13N3O3/c1-2-18-11(16)7-9-3-5-10(6-4-9)15-8-13-14-12(15)17/h3-6,8H,2,7H2,1H3,(H,14,17)
Standard InChI Key XKDYAJOUJYSMCV-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CC=C(C=C1)N2C=NNC2=O
Canonical SMILES CCOC(=O)CC1=CC=C(C=C1)N2C=NNC2=O

Introduction

Chemical Identity and Fundamental Properties

Basic Molecular Information

Ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate is classified as a 1,2,4-triazole derivative with specific substituents that define its chemical behavior and potential applications. The compound's essential molecular information is summarized in Table 1, providing a comprehensive overview of its chemical identity.

Table 1: Chemical Identity of Ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate

ParameterValue
CAS Number2197063-08-2
Molecular FormulaC₁₂H₁₃N₃O₃
Molecular Weight247.25 g/mol
IUPAC NameEthyl 2-[4-(5-oxo-1H-1,2,4-triazol-4-yl)phenyl]acetate
Standard InChIInChI=1S/C12H13N3O3/c1-2-18-11(16)7-9-3-5-10(6-4-9)15-8-13-14-12(15)17/h3-6,8H,2,7H2,1H3,(H,14,17)
Standard InChIKeyXKDYAJOUJYSMCV-UHFFFAOYSA-N
SMILESCCOC(=O)CC1=CC=C(C=C1)N2C=NNC2=O

This detailed chemical information provides the foundation for understanding the compound's structure, properties, and potential applications in various scientific domains.

Structural Characteristics

The molecular structure of ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate consists of several key structural components that contribute to its chemical properties:

  • A 5-oxo-1,2,4-triazole ring system, which represents the heterocyclic core of the molecule

  • A phenyl group connected to the triazole ring at the 4-position

  • An ethyl acetate moiety attached to the phenyl group

The presence of the 1,2,4-triazole ring is particularly significant as triazole-containing compounds often exhibit diverse biological activities. The 5-oxo substitution on the triazole ring creates a specific electronic environment that can influence the compound's reactivity and potential interactions with biological targets. The phenyl ring serves as a rigid spacer that can facilitate specific molecular arrangements, while the ethyl acetate moiety introduces potential for hydrogen bonding and may function as a site for further derivatization.

Structure-Activity Relationships

Structural Features Contributing to Bioactivity

The potential bioactivity of ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate can be analyzed through structure-activity relationship principles. Several structural features may contribute to its biological properties:

  • The 1,2,4-triazole ring: This heterocyclic structure is present in many bioactive compounds and can interact with various biological targets through hydrogen bonding and other non-covalent interactions.

  • The 5-oxo substitution: The carbonyl group at position 5 of the triazole ring introduces a hydrogen bond acceptor that can participate in interactions with receptor sites.

  • The phenyl substituent: Aromatic rings often contribute to binding through π-π stacking interactions with aromatic amino acid residues in proteins. The positioning of the phenyl group relative to the triazole may influence specificity for different biological targets.

  • The ethyl acetate moiety: This group introduces additional flexibility to the molecule and may enhance membrane permeability, an important factor for drug candidates.

Analytical Characterization

Spectroscopic Properties

Comprehensive characterization of ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate would typically involve multiple analytical techniques. Based on its structure, predicted spectroscopic properties would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show signals for the ethyl group (triplet for CH₃ and quartet for CH₂), the acetate methylene group, aromatic protons of the phenyl ring, and the triazole proton.

    • ¹³C NMR would display signals for carbonyl carbons, aromatic carbons, and aliphatic carbons of the ethyl and acetate groups.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands would be expected for C=O stretching of the ester and triazole carbonyl groups, C-N stretching of the triazole ring, and aromatic C=C stretching vibrations.

  • Mass Spectrometry:

    • The molecular ion peak would correspond to the molecular weight of 247.25 g/mol, with fragmentation patterns typically involving loss of the ethoxy group and cleavage at the benzylic position.

These spectroscopic properties would be essential for confirming the structure and purity of synthesized samples of the compound.

Future Research Directions

Expanding Knowledge on Biological Activities

Future research on ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate could focus on several key areas:

  • Comprehensive biological screening to identify specific activities against bacterial, fungal, or cancer cell lines.

  • Structure optimization through systematic modification of substituents to enhance potency or selectivity for specific targets.

  • Detailed mechanism of action studies to understand how the compound interacts with biological systems at the molecular level.

  • Investigation of potential synergistic effects when combined with established therapeutic agents.

Material Applications Development

In materials science, further exploration could involve:

  • Incorporation into polymer systems to study effects on physical and chemical properties.

  • Investigation of coordination chemistry with various metal ions to develop catalysts or sensor materials.

  • Exploration of self-assembly properties for potential applications in nanotechnology.

  • Development of stimuli-responsive materials utilizing the structural features of the compound.

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